molecular formula C4H9I B3044189 2-Iodo-2-methylpropane-D9 CAS No. 61207-61-2

2-Iodo-2-methylpropane-D9

Cat. No.: B3044189
CAS No.: 61207-61-2
M. Wt: 193.07 g/mol
InChI Key: ANGGPYSFTXVERY-GQALSZNTSA-N
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Description

2-Iodo-2-methylpropane-D9, also known as tert-butyl-d9 iodide, is a chemical reagent used in organic synthesis . It serves as a pharmaceutical intermediate . The molecular formula is C4H9I .


Molecular Structure Analysis

The linear formula of this compound is (CH3)3Cl . The molecular weight is 193.07 g/mol . The exact mass and monoisotopic mass is 193.03139 g/mol .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 193.07 g/mol . It has a complexity of 25.1 and contains 9 isotope atoms . The compound has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count .

Scientific Research Applications

Radiosynthesis and PET Tracers

Radiosynthesis of related compounds has shown potential for developing PET tracers. The study by Rotteveel et al. (2017) demonstrated the synthesis of 1-iodo-2-[11 C]methylpropane and its application in alkylation reactions and C-C bond formation, proving its utility in developing biologically active compounds for PET imaging (Rotteveel et al., 2017).

Structural and Spectroscopic Analysis

Pavitha et al. (2017) synthesized a novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, and conducted structural, spectroscopic, anti-cancer, and molecular docking studies. This research provided insights into the structural characteristics and potential therapeutic applications of such compounds (Pavitha et al., 2017).

Chemical Transformations

Merle et al. (2009) explored the transformation of 2-methylpropane to other chemical structures, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Merle et al., 2009).

Vapor Pressure Analysis

Fulem et al. (2010) conducted a study on the vapor pressure of organic iodides, including 1-iodo-2-methylpropane, which provides essential data for understanding the physical properties and environmental behavior of these compounds (Fulem et al., 2010).

Safety and Hazards

2-Iodo-2-methylpropane-D9 is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. The container should be kept tightly closed .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGPYSFTXVERY-GQALSZNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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